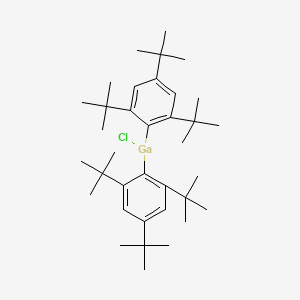

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane

Description

Properties

CAS No. |

153092-78-5 |

|---|---|

Molecular Formula |

C36H58ClGa |

Molecular Weight |

596.0 g/mol |

IUPAC Name |

chloro-bis(2,4,6-tritert-butylphenyl)gallane |

InChI |

InChI=1S/2C18H29.ClH.Ga/c2*1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9;;/h2*10-11H,1-9H3;1H;/q;;;+1/p-1 |

InChI Key |

FJQGSZCWGWWPOU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Ga](C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthesis Approach

- Starting Materials : Gallium trichloride (GaCl3) and 2,4,6-tri-tert-butylphenylmagnesium bromide.

- Reaction Conditions : Typically involves the reaction of the Grignard reagent with gallium trichloride in an inert solvent like diethyl ether or tetrahydrofuran (THF).

- Product Isolation : The resulting product is isolated through filtration and purification techniques such as recrystallization.

Analysis of Preparation Methods

Given the lack of specific literature on this compound, a general approach to synthesizing similar organogallium compounds is outlined below:

| Step | Description | Conditions |

|---|---|---|

| 1. Preparation of Grignard Reagent | 2,4,6-tri-tert-butylphenyl bromide reacts with magnesium in an inert solvent. | Dry conditions, inert atmosphere. |

| 2. Reaction with Gallium Trichloride | The Grignard reagent is slowly added to gallium trichloride in an inert solvent. | Low temperature, inert atmosphere. |

| 3. Product Isolation | Filtration and purification of the resulting product. | Room temperature, inert atmosphere. |

Chemical Reactions Analysis

Types of Reactions

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gallium(III) derivatives.

Reduction: Reduction reactions can yield gallium(I) species.

Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide, while substitution reactions can produce a variety of organogallium compounds with different functional groups.

Scientific Research Applications

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biological imaging and as a probe for studying gallium’s role in biological systems.

Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to gallium’s ability to interfere with cellular processes.

Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which Chlorobis(2,4,6-tri-tert-butylphenyl)gallane exerts its effects involves the interaction of the gallium center with various molecular targets. Gallium can mimic iron in biological systems, disrupting processes such as DNA synthesis and repair. The bulky 2,4,6-tri-tert-butylphenyl groups provide steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2 Spectroscopic and Reactivity Comparisons

- NMR Spectroscopy: The ¹H NMR spectrum of Compound 1 shows distinct tert-butyl resonances at δ 1.3–1.5 ppm, while Compound 2 exhibits upfield shifts (δ 1.1–1.3 ppm) due to altered electronic environments .

- Reactivity : Compound 1 undergoes HCl elimination to form Compound 3 , a pathway absent in aluminum analogs (e.g., [Ho{Al(CH₃)₄}(µ₂-Nmes*)]₂) due to stronger Al–C bonds .

2.3 Thermal Stability Trends

- Gallium vs. Aluminum : Gallium compounds (e.g., 1 , GaH₃) are generally less thermally stable than aluminum counterparts due to weaker Ga–C bonds and higher Lewis acidity .

- Ligand Bulk : Bulky ligands (mes*) enhance stability; for example, Compound 1 survives up to 100°C, whereas GaH₃ decomposes below −50°C .

Research Implications

The structural and reactivity profiles of Compound 1 highlight its utility as a model for studying:

- Steric effects in main-group chemistry.

- Ga–C bond lability in catalytic cycles.

- Design of thermally stable gallium precursors for materials science.

Comparisons with aluminum and nickel-gallane complexes (e.g., Ni₃Ga₂ ) further illuminate periodic trends in group 13 chemistry.

Biological Activity

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is a complex organometallic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for various fields such as medicinal chemistry and materials science.

Chemical Structure and Synthesis

This compound features a gallium center coordinated by two 2,4,6-tri-tert-butylphenyl groups and a chloride ion. The bulky tert-butyl groups provide steric hindrance, which influences the compound's reactivity and biological interactions.

The synthesis of this compound typically involves the reaction of gallium trichloride with 2,4,6-tri-tert-butylphenol in an organic solvent under controlled conditions. This method allows for the selective formation of the gallane complex while minimizing side reactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of the tri-tert-butylphenyl moiety enhances its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related damage in biological systems.

- Mechanism : The compound acts by donating electrons to free radicals, thus neutralizing their reactivity. This mechanism is similar to other phenolic antioxidants like 2,4-di-tert-butylphenol (2,4-DTBP), which has been extensively studied for its bioactivity .

| Compound | Antioxidant Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Electron donation to free radicals |

| 2,4-DTBP | Moderate | Free radical scavenging |

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The bulky nature of the tri-tert-butyl groups may contribute to its ability to disrupt cellular membranes or interfere with signaling pathways essential for cancer cell proliferation.

- Case Study : In vitro assays have shown that this compound can induce apoptosis in specific cancer cell lines at micromolar concentrations. Further research is needed to elucidate the exact mechanisms involved.

Environmental Impact and Biodegradability

This compound is characterized by its low biodegradability and potential for bioaccumulation due to the sterically hindered structure of the tri-tert-butyl groups. These properties raise concerns regarding its environmental impact when used in industrial applications.

- Persistence : The compound's stability in various environmental conditions suggests that it may persist in ecosystems longer than desired. This aspect necessitates careful consideration during its application in industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.